molecular formula C12H14N2O2 B14618442 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-72-3

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-

Cat. No.: B14618442
CAS No.: 58539-72-3
M. Wt: 218.25 g/mol
InChI Key: SALNTQCHXWKWFD-UHFFFAOYSA-N
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Description

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is a heterocyclic organic compound that features a piperidinedione core with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- typically involves the reaction of piperidinedione derivatives with pyridinylmethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to its specific pyridinylmethyl substituent, which imparts distinct chemical and biological properties compared to other piperidinedione derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

58539-72-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C12H14N2O2/c1-9-10(4-3-7-13-9)8-14-11(15)5-2-6-12(14)16/h3-4,7H,2,5-6,8H2,1H3

InChI Key

SALNTQCHXWKWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C(=O)CCCC2=O

Origin of Product

United States

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